4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H14Br2N2. It is a derivative of benzene, featuring two bromine atoms and an isobutyl group attached to the benzene ring. This compound is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine typically involves the bromination of N1-(2-methylpropyl)benzene-1,2-diamine. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and ensure selective bromination at the 4 and 5 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and the isobutyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-1,2-phenylenediamine
- 4,5-Dibromo-o-xylene
- 1,2-Dibromo-4,5-dimethylbenzene
Uniqueness
4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
CAS No. |
649763-38-2 |
---|---|
Molecular Formula |
C10H14Br2N2 |
Molecular Weight |
322.04 g/mol |
IUPAC Name |
4,5-dibromo-2-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H14Br2N2/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6,14H,5,13H2,1-2H3 |
InChI Key |
DXYPPVZNTWIWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=C(C=C1N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.